6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine family This compound features a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of these compounds can also vary depending on their specific targets. For example, some might inhibit enzymes, others might modulate ion channels, and others might interact with receptors .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, then that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary depending on their chemical structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:
-
Formation of the Benzothiadiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate alkylating agent under basic conditions.
-
Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
-
Attachment of the 3-Methylbenzylthio Group: : The final step involves the nucleophilic substitution reaction where the benzothiadiazine ring is treated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzothiadiazine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced sulfur compounds.
Substitution: Various substituted benzothiadiazine derivatives depending on the substituent introduced.
Scientific Research Applications
6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substituents.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.
Benzothiadiazine Derivatives: Various derivatives with different substituents that exhibit diverse pharmacological activities.
Uniqueness
6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylbenzylthio group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11-4-3-5-13(8-11)10-21-16-17-14-9-12(2)6-7-15(14)22(19,20)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHAJWVPNYQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.